2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Pharmaceutical Analysis Impurity Profiling Redox Chemistry

The compound 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (CAS 103312-62-5) is a thioether (sulfide) derivative belonging to the benzimidazole class of proton pump inhibitor (PPI) impurities. It is formally known as 4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfide and is recognized in pharmacopeial contexts as Lansoprazole EP Impurity F Sulfide and Rabeprazole Impurity 15.

Molecular Formula C14H12ClN3S
Molecular Weight 289.8 g/mol
CAS No. 103312-62-5
Cat. No. B028404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
CAS103312-62-5
Synonyms2-[(4-Chloro-3-methyl-2-pyridinyl)methylthio]-1H-benzimidazole
Molecular FormulaC14H12ClN3S
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)Cl
InChIInChI=1S/C14H12ClN3S/c1-9-10(15)6-7-16-13(9)8-19-14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)
InChIKeyNKBICFMRRCFCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (CAS 103312-62-5) as an Impurity Reference Standard


The compound 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (CAS 103312-62-5) is a thioether (sulfide) derivative belonging to the benzimidazole class of proton pump inhibitor (PPI) impurities [1]. It is formally known as 4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfide and is recognized in pharmacopeial contexts as Lansoprazole EP Impurity F Sulfide and Rabeprazole Impurity 15 [2]. Its primary commercial application is as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in the manufacturing of the active pharmaceutical ingredients (APIs) Rabeprazole and Lansoprazole .

Why A Generic Sulfide or Sulfoxide Standard Cannot Substitute for CAS 103312-62-5


Substitution of this specific compound with a general sulfide or sulfoxide standard from the PPI class is analytically invalid. The compound's discrete molecular structure—a benzimidazole linked via a thioether bridge to a 4-chloro-3-methylpyridine ring—gives it a unique molecular weight (289.78 g/mol) and chromatographic profile that differs fundamentally from the parent sulfoxide drugs (e.g., Rabeprazole, Lansoprazole) and their common sulfide metabolites [1]. Regulated pharmacopeial methods for Rabeprazole and Lansoprazole specify individual impurity limits and relative retention times, where a mismatch in oxidation state or aryl substitution (e.g., methoxypropoxy vs. chloro) leads to co-elution or misidentification, causing batch rejection in QC release testing [2].

Quantitative Differential Evidence for CAS 103312-62-5 Against Its Closest Analogs


Oxidation State Differentiation: Sulfide vs. Sulfoxide in Rabeprazole Impurity Profiling

CAS 103312-62-5 is the thioether (sulfide) precursor/analog of the process impurity 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole (CAS 168167-42-8). The parent drug Rabeprazole and its specified impurities are sulfoxides. In HPLC analyses of rabeprazole sodium bulk drug, the sulfide impurity at reduced oxidation state is a distinct marker of incomplete oxidation during synthesis, detected at levels ranging from 0.05% to 0.8% [1]. This sulfide is chromatographically resolved from its sulfoxide counterpart, ensuring that a standard of CAS 103312-62-5 is mandatory for accurate quantification in redox-specific impurity methods [2].

Pharmaceutical Analysis Impurity Profiling Redox Chemistry

Aryl Substitution: 4-Chloro vs. 4-Methoxypropoxy Pharmacopeial Selectivity

The compound features a 4-chloro-3-methylpyridine moiety, replacing the 4-(3-methoxypropoxy) group of the parent drug Rabeprazole. This structural change significantly alters its reversed-phase HPLC retention relative to Rabeprazole sulfide (CAS 117977-21-6). USP methods for Lansoprazole specify relative response factors and retention times for sulfide impurities; the 4-chloro congener is resolved as a separate impurity peak with a different relative retention time (approximate RRT data available in EP monographs for Lansoprazole Impurity F Sulfide) [1]. This chromatographic resolution is essential to avoid misidentification with the methoxypropoxy-bearing sulfide (Rabeprazole EP Impurity B) .

Pharmaceutical Analysis Method Validation Structure-Property Relationship

Dual Pharmacopeial Identity: Expands Utility Beyond Single-API Impurity Standards

Uniquely among 4-desmethoxy rabeprazole analogs, CAS 103312-62-5 serves a dual role as a specified impurity in both the Lansoprazole (EP Impurity F Sulfide) and Rabeprazole (Impurity 15 / Impurity D Sulfide) quality control frameworks . This dual identity means a single well-characterized reference standard lot can support analytical testing for two separate drug master files, a documented advantage over single-API impurities like the lansoprazole-specific sulfide (CAS 103577-40-8) which lacks recognition in Rabeprazole monographs [1].

Anda Submissions Reference Standards Quality Control

Process-Specific Impurity: Links Synthesis Route to Quality Target Product Profile (QTPP)

This sulfide is a direct process impurity formed during the synthesis of Rabeprazole sodium, resulting from incomplete oxidation of the thioether intermediate or over-reduction of the sulfoxide drug [1]. Its presence in bulk drug substance at levels of 0.05-0.8% makes it an informative marker for manufacturing process consistency, unlike degradation products formed only on storage stability [2]. Monitoring this sulfide provides a quantifiable link between the synthesis quality and the ICH Q3A-compliant impurity profile, a role not fulfilled by structurally irrelevant compounds or non-process-related metabolites.

Process Chemistry Quality by Design Impurity Control Strategy

High-Value Application Scenarios for 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole


Pharmacopeial Method Validation for ANDA Submission of Generic Lansoprazole or Rabeprazole

As the EP-designated Impurity F Sulfide for Lansoprazole and a listed process impurity for Rabeprazole, CAS 103312-62-5 is essential for validating HPLC/UPLC purity methods in generic drug applications. Its co-injection with the API confirms system suitability and peak specificity, ensuring the analytical procedure can detect and quantify this critical impurity at ICH Q3A thresholds [1].

Process Optimization in PPI API Manufacturing

In the chemical development of Rabeprazole sodium, monitoring the concentration of this sulfide intermediate is a direct measure of oxidation step efficiency. Quantifying its level at 0.05-0.8% by area in in-process controls allows manufacturers to tune reaction parameters (e.g., oxidant stoichiometry, temperature) to minimize impurity carryover into the final API, thereby enhancing yield and reducing purification costs [1].

Root Cause Investigation in Out-of-Specification (OOS) Events

When a Rabeprazole or Lansoprazole batch fails purity specifications, the detection of elevated levels of CAS 103312-62-5 specifically points to a deficiency in the oxidation or reduction step of the synthesis, distinguishing a process failure from a degradation event occurring during storage or formulation. This diagnostic capability supports rapid root cause analysis and corrective and preventive action (CAPA) in QC laboratories [2].

Multi-Product Reference Standard Consolidation

For contract research and manufacturing organizations (CROs/CMOs) handling both rabeprazole and lansoprazole projects, the dual pharmacopeial identity of this compound supports consolidation of reference standard inventories. A single well-characterized lot can be used to qualify methods for two separate APIs, reducing procurement, qualification, and storage overhead compared to using distinct single-purpose standards [3].

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